

Replicating Published Findings on LEB-03-146: A Comparative Guide

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This guide provides a detailed comparison of **LEB-03-146**, a deubiquitinase-targeting chimera (DUBTAC), with its precursor molecule, the WEE1 kinase inhibitor Adavosertib (AZD1775). The data and protocols are based on the findings published in Nature Chemical Biology by Henning NJ, et al. in 2022, which introduced **LEB-03-146** as a novel approach for targeted protein stabilization.[1][2][3][4][5]

LEB-03-146 is a heterobifunctional molecule designed to stabilize the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[6][7] It achieves this by linking the WEE1 inhibitor AZD1775 to EN523, a recruiter of the deubiquitinase OTUB1.[6] This targeted recruitment of OTUB1 to WEE1 is intended to prevent the ubiquitination and subsequent proteasomal degradation of WEE1, thereby increasing its intracellular concentration.

Data Presentation

The following tables summarize the quantitative data from the key experiments described in the primary publication, comparing the effects of **LEB-03-146** to relevant controls.

Table 1: WEE1 Protein Stabilization in HEP3B Cells



Compound	Concentration (µM)	Fold Change in WEE1 Levels (vs. DMSO)
LEB-03-146	1	~2.5
AZD1775	1	No significant change
EN523	1	No significant change
DMSO (Vehicle)	N/A	1

Note: Data is estimated from graphical representations in the source publication. Fold change is a relative measure of WEE1 protein abundance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication of the published findings.

Cell Culture

HEp3B cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

WEE1 Stabilization Assay

- Cell Seeding: HEp3B cells were seeded in 6-well plates at a density that would allow them to reach approximately 70-80% confluency at the time of treatment.
- Compound Treatment: Cells were treated with **LEB-03-146**, AZD1775, EN523, or DMSO (as a vehicle control) at a final concentration of 1 μ M. The cells were incubated with the compounds for 24 hours.
- Cell Lysis: After incubation, the cell culture medium was removed, and the cells were washed
 with ice-cold phosphate-buffered saline (PBS). Cells were then lysed using
 radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.



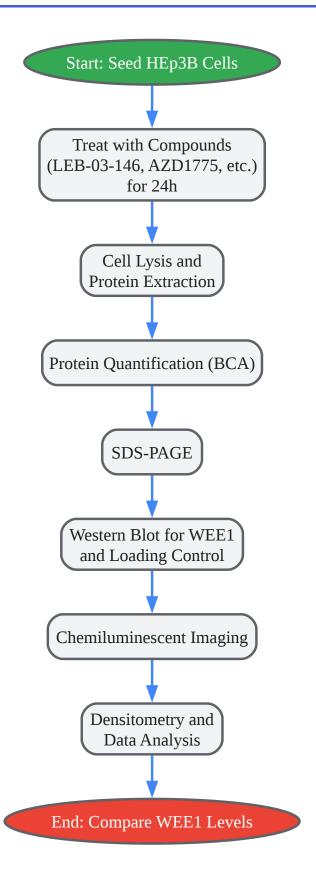
- Protein Quantification: The total protein concentration in each lysate was determined using a bicinchoninic acid (BCA) protein assay.
- Western Blotting:
 - Equal amounts of total protein from each sample were separated by SDS-PAGE.
 - The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane was then incubated overnight at 4°C with a primary antibody specific for WEE1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
 - After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
- Data Analysis: The intensity of the WEE1 protein bands was quantified and normalized to the intensity of the loading control. The fold change in WEE1 levels for each treatment was calculated relative to the DMSO control.

Mandatory Visualization Signaling Pathway of LEB-03-146 Action

Caption: Mechanism of LEB-03-146 induced WEE1 stabilization.

Experimental Workflow for WEE1 Stabilization Assay





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Caption: Workflow for assessing WEE1 protein stabilization.



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